molecular formula C19H23ClFNO2 B3859142 2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride

2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride

Cat. No.: B3859142
M. Wt: 351.8 g/mol
InChI Key: YJGHZAXSYCYWMC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride is a chemical compound that features a morpholine ring, a phenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Addition of Phenyl Group: The amine is then reacted with benzyl chloride in the presence of a base to introduce the phenyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific mechanism depends on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride
  • 2-(4-Bromophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride
  • 2-(4-Methylphenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride

Uniqueness

2-(4-Fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-morpholin-4-yl-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2.ClH/c1-19(22,16-7-9-17(20)10-8-16)18(15-5-3-2-4-6-15)21-11-13-23-14-12-21;/h2-10,18,22H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGHZAXSYCYWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(C2=CC=CC=C2)N3CCOCC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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